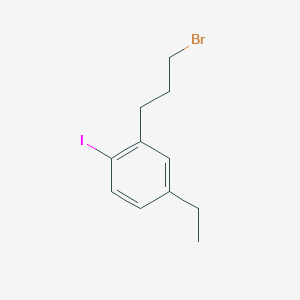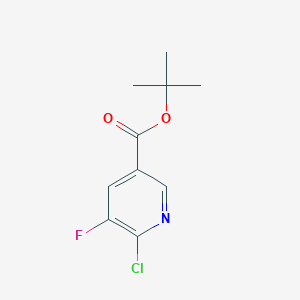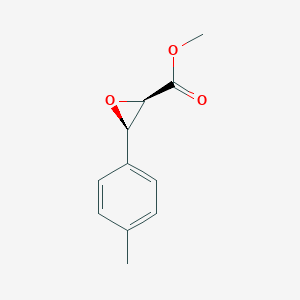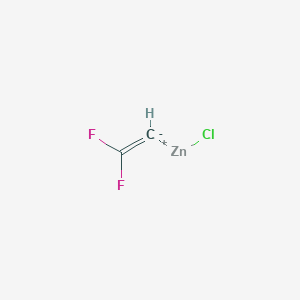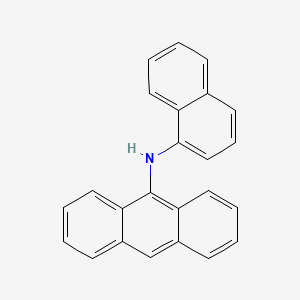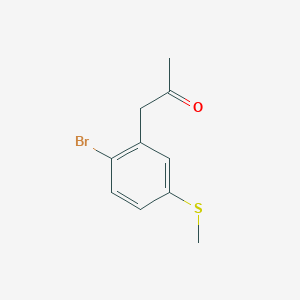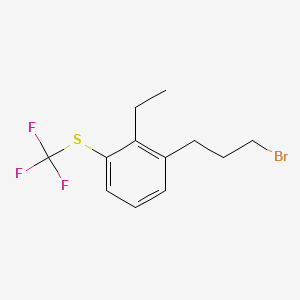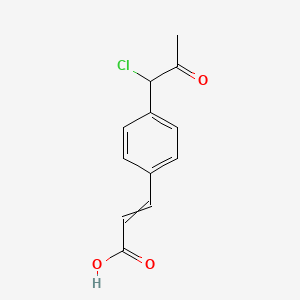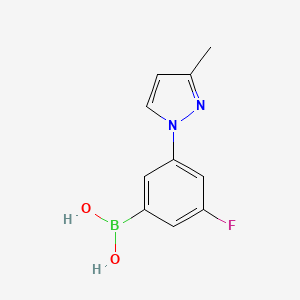
(3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation. One common method is the palladium-catalyzed cross-coupling reaction, where the boronic acid is formed through the reaction of an aryl halide with a boronic ester . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
化学反应分析
Types of Reactions
(3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents like ethanol or THF .
Major Products Formed
The major products formed from these reactions include phenols, boranes, and various substituted aromatic compounds, depending on the specific reaction and conditions used .
科学研究应用
(3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism by which (3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid exerts its effects is primarily through its role as a boron-containing reagent in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis . The molecular targets and pathways involved depend on the specific application and reaction conditions used.
相似化合物的比较
Similar Compounds
3-Fluorophenylboronic acid: Similar in structure but lacks the pyrazolyl group.
1-Methyl-3-trifluoromethyl-1H-pyrazole-5-boronic acid: Contains a trifluoromethyl group instead of a fluoro group.
Uniqueness
(3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of both a fluoro and a pyrazolyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
属性
分子式 |
C10H10BFN2O2 |
|---|---|
分子量 |
220.01 g/mol |
IUPAC 名称 |
[3-fluoro-5-(3-methylpyrazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BFN2O2/c1-7-2-3-14(13-7)10-5-8(11(15)16)4-9(12)6-10/h2-6,15-16H,1H3 |
InChI 键 |
YSPLCISLXDRLHC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)F)N2C=CC(=N2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


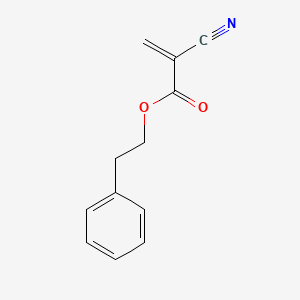
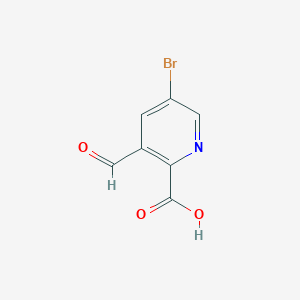
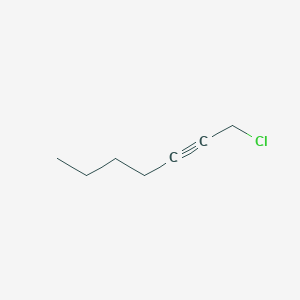
![tert-Butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate](/img/structure/B14070118.png)
![Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14070123.png)
